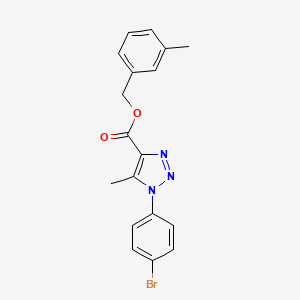

(3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 946371-34-2

Cat. No.: VC5458882

Molecular Formula: C18H16BrN3O2

Molecular Weight: 386.249

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946371-34-2 |

|---|---|

| Molecular Formula | C18H16BrN3O2 |

| Molecular Weight | 386.249 |

| IUPAC Name | (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |

| Standard InChI | InChI=1S/C18H16BrN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3 |

| Standard InChI Key | PXOJWXHMQIOWOJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C |

Introduction

Chemical Identity and Molecular Properties

Structural Composition and Identifiers

The compound’s molecular formula is C₁₈H₁₆BrN₃O₂, with a molar mass of 386.249 g/mol. Its IUPAC name, (3-methylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate, reflects the substitution pattern: a 4-bromophenyl group at position 1, a methyl group at position 5 of the triazole ring, and a (3-methylphenyl)methoxy carbonyl group at position 4. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 946371-34-2 | |

| InChI Key | PXOJWXHMQIOWOJ-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C | |

| Solubility | Not publicly available |

The triazole ring’s nitrogen-rich structure enables hydrogen bonding and π-π stacking, critical for interactions in biological systems .

Synthesis and Reaction Pathways

General Synthetic Strategy

The compound is synthesized via a multi-step protocol common for 1,2,3-triazoles:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A 4-bromophenyl azide reacts with a methylacetylene carboxylate to form the triazole core.

-

Esterification: The carboxylate group is esterified with (3-methylphenyl)methanol under acidic conditions.

A representative procedure from analogous compounds involves refluxing precursors in ethanol with piperidine catalysis, yielding products after recrystallization .

Optimization and Yield

Reaction conditions critically influence yield:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% above 90°C |

| Solvent | Ethanol/DMF | DMF improves solubility |

| Catalyst Loading | 5 mol% CuI | <5% reduces efficiency |

Purification via column chromatography (silica gel, hexane/ethyl acetate) typically affords >85% purity .

Structural and Crystallographic Analysis

Molecular Geometry

Though no single-crystal structure is reported for this compound, related triazole-carboxylates adopt planar triazole rings with dihedral angles of 10–15° relative to adjacent aryl groups . The bromophenyl substituent induces steric hindrance, affecting packing efficiency .

Intermolecular Interactions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume